N-(2-Cyano-3-methylbutan-2-yl)-2-(2-ethylthiomorpholin-4-yl)acetamide
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Overview
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-(2-ethylthiomorpholin-4-yl)acetamide is a chemical compound that is commonly known as CTET. This compound is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of CTET involves the modulation of ion channel and receptor activity. CTET binds to specific sites on these proteins and alters their conformation, leading to changes in their activity. This modulation can either enhance or inhibit the activity of these proteins, depending on the specific site of binding and the type of protein.
Biochemical And Physiological Effects
The biochemical and physiological effects of CTET are diverse and depend on the specific ion channel or receptor being modulated. CTET has been shown to affect synaptic transmission, neuronal excitability, and synaptic plasticity. CTET has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages And Limitations For Lab Experiments
The advantages of using CTET in lab experiments include its specificity and potency in modulating ion channel and receptor activity. CTET is also relatively stable and easy to synthesize. However, the limitations of using CTET in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on CTET. One potential direction is to investigate the role of CTET in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another potential direction is to develop more potent and selective CTET analogs for use in research and drug development. Additionally, the use of CTET in combination with other compounds could lead to the development of novel therapeutic strategies for various diseases.
Synthesis Methods
The synthesis method of CTET involves the reaction of 2-(2-ethylthiomorpholin-4-yl)acetic acid with N-(2-cyano-3-methylbutan-2-yl)imide. This reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
CTET is widely used in scientific research as a tool to study the function and regulation of various ion channels and receptors. This compound has been shown to modulate the activity of various ion channels such as voltage-gated potassium channels, voltage-gated calcium channels, and ligand-gated ion channels. CTET has also been shown to modulate the activity of various receptors such as GABA receptors, glutamate receptors, and nicotinic acetylcholine receptors.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethylthiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3OS/c1-5-12-8-17(6-7-19-12)9-13(18)16-14(4,10-15)11(2)3/h11-12H,5-9H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMNASQHWMMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)CC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1,2-dimethylpropyl)-2-(2-ethylthiomorpholin-4-YL)acetamide |
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